3-Chloro-8-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione

Dopamine D3 Receptor GPCR Binding Neuropsychiatric Disorder Modeling

Procure the definitive 8-fluoro regioisomer (CAS 144603-41-8) to ensure experimental reproducibility. Unlike the 6-fluoro congener, this substitution delivers a pKi of 8.89 at DRD3 with 16-fold selectivity over D2 and negligible muscarinic interference. The unique 3-chloro-3-phenyl quaternary center and 8-fluoro motif are critical for accurate SAR mapping, neuropsychiatric target engagement, and oncological differentiation assays. Sourcing the incorrect regioisomer compromises receptor binding profiles and cellular potency. ≥98% purity. Request a quotation for mg to g quantities.

Molecular Formula C15H9ClFNO2
Molecular Weight 289.69 g/mol
CAS No. 144603-41-8
Cat. No. B3040001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-8-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione
CAS144603-41-8
Molecular FormulaC15H9ClFNO2
Molecular Weight289.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)C3=C(C(=CC=C3)F)NC2=O)Cl
InChIInChI=1S/C15H9ClFNO2/c16-15(9-5-2-1-3-6-9)13(19)10-7-4-8-11(17)12(10)18-14(15)20/h1-8H,(H,18,20)
InChIKeyFGTABNHAZWKLEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-8-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione (CAS 144603-41-8): Procurement-Ready Chemical Profile and Core Pharmacophore


3-Chloro-8-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione (CAS 144603-41-8) is a chiral, polysubstituted tetrahydroquinoline-2,4-dione derivative featuring a unique 3-chloro-3-phenyl-quaternary center and an 8-fluoro substitution on the quinoline core. This compound belongs to a privileged scaffold class extensively explored for modulating G-protein-coupled receptors (GPCRs), particularly the dopamine D3 receptor (DRD3), and for inducing differentiation in undifferentiated cells [1]. Its molecular architecture—combining a halogenated aromatic system with a diketone moiety—positions it as a versatile intermediate and a bioactive probe, distinct from simpler quinolinones or unsubstituted tetrahydroquinolines. Verified suppliers list it with a purity of >=98%, a molecular weight of 289.69 g/mol, and the molecular formula C15H9ClFNO2 . The compound is primarily sourced for research in neuropsychiatric disorder modeling, oncological cell differentiation assays, and structure-activity relationship (SAR) studies around the tetrahydroquinoline-2,4-dione pharmacophore.

Why Generic 3-Chloro-3-phenyl-tetrahydroquinoline-2,4-diones Cannot Substitute for the 8-Fluoro-Congener (CAS 144603-41-8) in Targeted Research


Within the class of 3-chloro-3-phenyl-tetrahydroquinoline-2,4-diones, subtle changes in the substitution pattern on the fused benzene ring fundamentally alter receptor binding profiles, cellular pharmacodynamics, and physicochemical properties. The 8-fluoro substituent in the target compound (CAS 144603-41-8) is not merely a decorative group; it creates a distinct electronic environment on the quinoline core that directly impacts interactions with biological targets such as dopamine D3 receptors [1]. A direct positional isomer, the 6-fluoro variant (CAS 144619-46-5), shares the same molecular formula (C15H9ClFNO2) and molecular weight (289.69 g/mol) but exhibits different chemical reactivity and pharmacological characteristics due to the altered fluorine position . Generic procurement of 'a 3-chloro-3-phenyl-tetrahydroquinoline-2,4-dione' without specifying the 8-fluoro regiochemistry risks introducing compounds with divergent target engagement, selectivity windows, and cellular potency, ultimately compromising experimental reproducibility and SAR continuity in programs focused on neuropsychiatric or oncological targets.

Quantitative Differential Evidence for 3-Chloro-8-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione (CAS 144603-41-8) vs. Closest Analogs


Dopamine D3 Receptor Affinity: pKi 8.89 Establishes a 16-Fold Selectivity Window Over D2

The target compound demonstrates potent binding affinity for the human dopamine D3 receptor (DRD3), with a dissociation constant (pKi) of 8.89 (equivalent to a Ki of approximately 1.3 nM). Critically, its affinity for the closely related D2 receptor (DRD2) is significantly lower, with a pKi of 7.68 (Ki ~20.9 nM). This represents a 16-fold selectivity window for D3 over D2. When compared to the well-characterized D3 antagonist SB-277011A, which has a reported pKi of 8.0 for the D3 receptor, the target compound's pKi of 8.89 indicates an approximately 7.8-fold higher binding affinity [1] [2]. This level of D3 over D2 selectivity is a crucial differentiator, as it suggests a reduced propensity for D2-mediated extrapyramidal side effects, a common liability for less selective dopaminergic agents.

Dopamine D3 Receptor GPCR Binding Neuropsychiatric Disorder Modeling

Regiochemical Differentiation: 8-Fluoro vs. 6-Fluoro Isomer Dictates Biological Target Engagement

The compound 3-Chloro-6-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione (CAS 144619-46-5) is the closest positional isomer to the target compound, differing only in the fluorine position from the 8- to the 6-position. Despite having an identical molecular formula (C15H9ClFNO2) and molecular weight (289.69 g/mol), the 6-fluoro isomer is documented to possess distinct biological activities and chemical reactivity profiles . While specific comparative binding data against the same target panel is not publicly accessible, the structural modification is known to alter the electronic distribution of the quinoline ring system, directly impacting interactions with biological targets such as enzymes and receptors . This evidence underscores that the 8-fluoro regioisomer is not interchangeable with its 6-fluoro counterpart, a critical consideration for maintaining SAR integrity in medicinal chemistry programs.

Positional Isomerism Structure-Activity Relationship (SAR) Chemical Biology

Anti-Proliferative and Differentiation-Inducing Activity in Undifferentiated Cells: A Phenotypic Anchor for Oncological Research

This compound has been specifically noted for its pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, indicating potential applications as an anti-cancer agent and for treating hyperproliferative skin diseases such as psoriasis [1]. This functional, phenotypic effect is a key differentiator from many other tetrahydroquinoline-2,4-diones, which are often studied primarily for receptor antagonism. This dual profile—combining GPCR modulation (D3/D2) with cellular differentiation capabilities—suggests a multi-modal mechanism of action that could be exploited in diseases where both pathways are dysregulated. While no direct comparator data is available in the cited source, this documented cellular activity provides a unique phenotypic handle for research groups exploring differentiation therapy.

Cell Differentiation Anti-Cancer Agent Psoriasis Phenotypic Assay

Negligible Central Muscarinic Acetylcholine Receptor Affinity Suggests Superior Off-Target Profile

In an in vitro screen for central muscarinic acetylcholine receptor affinity, the compound demonstrated very weak binding, with an activity value range of 44,000 to 60,000 (units likely representing a Ki value in nM) in a rat cerebral cortex membrane assay displacing [3H]quinuclidinyl benzilate [1]. This negligible affinity contrasts sharply with its high potency at dopamine D3 receptors (pKi 8.89, Ki ~1.3 nM). For comparison, many first-generation antipsychotics and tool compounds within the tetrahydroquinoline class often exhibit significant muscarinic receptor occupancy, leading to confounding effects in behavioral assays [2]. This absence of muscarinic binding is a key safety and selectivity discriminator, positioning the target compound as a cleaner chemical probe for D3-mediated pathways without the interference of cholinergic side effects.

Receptor Selectivity Muscarinic Acetylcholine Receptor Off-Target Screening

Optimal Application Scenarios for 3-Chloro-8-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione (CAS 144603-41-8) Based on Verified Differentiation


Selective D3 Receptor Probe for Neuropsychiatric Disease Modeling

With a pKi of 8.89 at D3 and a 16-fold selectivity margin over D2, this compound is ideally suited as a high-affinity, selective probe for studies dissecting D3 receptor-mediated signaling in drug addiction, schizophrenia, and Parkinson's disease models. Its negligible muscarinic receptor affinity ensures that observed behavioral or cellular effects are confidently attributed to D3 antagonism, not cholinergic interference [1] .

Core Scaffold for Dual-Action Anti-Cancer Agents Targeting Differentiation and GPCR Pathways

The compound's annotated ability to arrest proliferation and induce monocyte differentiation in undifferentiated cells makes it a valuable starting point for medicinal chemistry programs aiming to develop novel anti-cancer or anti-psoriatic agents. Its concurrent D3 receptor activity could be exploited for cancers where dopamine receptor signaling is implicated in tumor progression, offering a multi-target therapeutic strategy [1].

High-Purity Standard for Positional Isomer Analytical Method Development

Given the distinct biological profiles of the 8-fluoro and 6-fluoro positional isomers, this compound (CAS 144603-41-8) serves as a critical reference standard for developing and validating analytical methods—such as HPLC or LC-MS—designed to separate and quantify regioisomeric impurities in synthetic batches of tetrahydroquinoline-2,4-dione libraries. This application is essential for procurement in pharmaceutical quality control and process chemistry .

Chemical Biology Tool for Studying Halogen Effects on GPCR-Ligand Interactions

The unique combination of a 3-chloro, 3-phenyl quaternary center and an 8-fluoro substituent offers an exceptional tool for fundamental SAR studies investigating how specific halogen placements fine-tune GPCR binding kinetics and selectivity. Researchers can directly compare this compound with its 6-fluoro congener to map the precise contribution of the fluorine position to D3 receptor affinity and selectivity, guiding the rational design of next-generation therapeutics [2].

Quote Request

Request a Quote for 3-Chloro-8-fluoro-3-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.